3-Hydroxypropyl acrylate
Overview
Description
3-Hydroxypropyl acrylate is a chemical compound with the molecular formula C6H10O3. It is an ester of acrylic acid and 3-hydroxypropyl alcohol. This compound is known for its versatility and is widely used in the production of various polymers and resins. It is a colorless liquid with a characteristic odor and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl acrylate can be synthesized through the reaction of acrylic acid with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:
Vacuum Suction: Acrylic acid, catalysts, polymerization inhibitors, and water are sucked through a vacuum.
Nitrogen Filling: Nitrogen is filled to maintain a specific oxygen-to-nitrogen volume ratio.
Heating: The mixture is heated to 80-85°C.
Dropping Propylene Oxide: Propylene oxide is added dropwise while maintaining the reaction temperature at 90-100°C.
Distillation: After the reaction, light components are removed through reduced pressure distillation to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure consistent quality and yield. The use of advanced catalysts and inhibitors helps in minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers and copolymers.
Esterification: Reacts with alcohols to form esters.
Addition Reactions: Can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators like azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Esterification: Catalyzed by acids or bases under reflux conditions.
Addition Reactions: Typically occur in the presence of catalysts and under mild conditions.
Major Products:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Esters: Used in various chemical syntheses and industrial applications.
Scientific Research Applications
3-Hydroxypropyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of biomedical adhesives and coatings.
Industry: Applied in the production of paints, coatings, and adhesives due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The presence of both hydroxyl and acrylate groups allows it to participate in various chemical reactions, leading to the formation of stable polymers. These polymers exhibit unique properties such as temperature sensitivity, making them suitable for applications in drug delivery and flexible devices .
Comparison with Similar Compounds
2-Hydroxyethyl Acrylate: Similar in structure but has an ethyl group instead of a propyl group.
2-Hydroxypropyl Methacrylate: Contains a methacrylate group instead of an acrylate group.
Uniqueness: 3-Hydroxypropyl acrylate is unique due to its balance of reactivity and stability. The presence of the hydroxyl group enhances its hydrophilicity, making it suitable for applications requiring water compatibility. Its ability to form cross-linked networks provides enhanced mechanical properties compared to similar compounds .
Properties
IUPAC Name |
3-hydroxypropyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h2,7H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSOSOOLFHYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31744-77-1 | |
Details | Compound: 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31744-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10871349 | |
Record name | 3-Hydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-08-2 | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8MT5X23F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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